molecular formula C15H21NO5 B7845102 N-Boc-3-methoxybenzyl-glycine

N-Boc-3-methoxybenzyl-glycine

Cat. No.: B7845102
M. Wt: 295.33 g/mol
InChI Key: KAWTUXDWKMPANG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The Boc group is introduced by reacting glycine with di-tert-butyl dicarbonate under basic conditions . The 3-methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base .

Industrial Production Methods

Industrial production methods for N-Boc-3-methoxybenzyl-glycine are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Boc-3-methoxybenzyl-glycine involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .

Biological Activity

N-Boc-3-methoxybenzyl-glycine (N-Boc-3-MBG) is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural features and potential applications in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-Boc-3-MBG is a derivative of glycine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side chain includes a 3-methoxybenzyl moiety. This structure imparts specific chemical properties that facilitate its use in various scientific applications.

The primary mechanism of action for N-Boc-3-MBG involves:

  • Protection of the Amino Group : The Boc group protects the amino group from unwanted reactions during chemical synthesis, allowing for selective deprotection under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride.
  • Reactivity : The methoxybenzyl group can participate in nucleophilic substitution reactions, enabling further functionalization of the molecule.

Biological Applications

N-Boc-3-MBG has several important applications in biological research:

  • Peptide Synthesis : It serves as a building block in the synthesis of peptides, which are crucial for various biological functions and therapeutic applications.
  • Enzyme Studies : The compound is utilized in studying enzyme mechanisms and protein interactions, providing insights into biochemical pathways.
  • Pharmaceutical Development : N-Boc-3-MBG is a precursor for developing pharmaceuticals, particularly those targeting specific biological pathways .

Case Studies

  • Selective N-terminal Acylation :
    A study demonstrated that N-Boc-3-MBG can be used for selective N-terminal acylation of peptides, which enhances the introduction of functional groups at the peptide's N-terminus. This method allows for high selectivity and efficiency in modifying peptide structures .
  • Glycine Derivative Reactions :
    Research involving glycine derivatives showed that compounds like N-Boc-3-MBG can effectively couple with various substrates under copper-catalyzed conditions, leading to significant yields of desired products. This highlights its utility in asymmetric synthesis and chiral catalysis .

Data Table: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological ActivityApplications
This compoundBoc protected amino acid with 3-methoxybenzyl groupEnzyme studies, peptide synthesisPharmaceutical development
N-Boc-glycineSimple Boc protected glycineLimited due to lack of side chainsBasic peptide synthesis
N-Boc-alanineBoc protected alanineModerate activityPeptide synthesis

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-6-5-7-12(8-11)20-4/h5-8H,9-10H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWTUXDWKMPANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=CC=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.